5-Sec-butylbarbituric acid

Übersicht

Beschreibung

5-Sec-butylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a sec-butyl group at the 5-position of the pyrimidine ring. This compound is known for its applications in the field of neurology, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-sec-butylbarbituric acid typically involves the alkylation of barbituric acid. One common method includes the reaction of diethyl n-butylmalonate with urea in the presence of a strong base such as sodium ethoxide (NaOEt). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired barbituric acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

Under specific conditions, 5-sec-butylbarbituric acid can undergo oxidation to form corresponding oxidized derivatives . Common oxidizing agents that can be used include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The oxidation of radicals at the C5 position is the most important biotransformation responsible for the termination of biological activity . Oxidation results in the formation of alcohols, ketones, phenols, or carboxylic acids, which may appear in the urine as such or as glucuronic acid conjugates .

Reduction Reactions

Reduction reactions can transform this compound into more reduced forms, which often alters its pharmacological properties. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution Reactions

The hydrogen atoms on the pyrimidine ring of this compound can be substituted with various functional groups, leading to the formation of different derivatives. Halogenating agents like bromine (Br2) or chlorine (Cl2) are often used in these substitution reactions under controlled conditions .

Metabolism

Most barbiturates are transformed in the body into inactive metabolites, primarily in the liver . Hepatic biotransformation is mainly carried out by the hepatic microsomal enzyme system . With the exception of less lipid-soluble aprobarbital and phenobarbital, nearly complete metabolism and/or conjugation of barbiturates in the liver precedes their renal excretion .

Reaction with Amines

5-bromo-5-alkylbarbituric acids react with amines and synthesize some new 5-(N-amino)-barbituric acid . The reaction of the 5-bromo-5-alkyl-barbituric acids with the amines is carried out in methanol, and the products are generally isolated after the reaction has proceeded for 24 hours at room temperature .

Table of Chemical Reactions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Specific conditions | Hydroxylated derivatives, ketones, phenols, or carboxylic acids |

| Hydrogen peroxide (H2O2) | |||

| Reduction | Lithium aluminum hydride (LiAlH4) | Reduced forms of this compound | |

| Sodium borohydride (NaBH4) | |||

| Substitution | Bromine (Br2) | Controlled conditions | Halogenated barbituric acids |

| Chlorine (Cl2) | |||

| Alkylation | Diethyl n-butylmalonate, Urea, Sodium ethoxide (NaOEt) | Strong base | This compound |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

5-Sec-butylbarbituric acid exhibits characteristics typical of barbiturates, including:

- Sedative-Hypnotic Effects : It is primarily used as a sedative and hypnotic agent. The onset of sleep occurs within 15-30 minutes after administration, with effects lasting from 6 to 8 hours .

- Anesthesia : It has been employed in pre-anesthetic medication and to produce basal anesthesia . Its intermediate duration of action makes it suitable for various anesthetic protocols.

- Psychiatric Uses : Barbiturates, including talbutal, have been utilized in diagnostic and therapeutic contexts within psychiatry, such as narcoanalysis and narcotherapy .

Clinical Applications

The clinical applications of this compound can be categorized as follows:

- Sedation : Used for continuous daytime sedation without the need for multiple doses. It is indicated for conditions such as anxiety, restlessness, and irritability .

- Adjunctive Therapy : It is sometimes used alongside other treatments for conditions like dermatosis, allergies, hyperthyroidism, and psychoneuroses .

- Research Tool : The compound has been instrumental in neurophysiological research due to its ability to affect the medial ascending reticular activating system and other neural pathways .

Biomedical Research Applications

Recent studies have explored the potential of barbiturates in various biomedical contexts:

- Hydrogel Formation : Research has indicated that derivatives of barbituric acid can form hydrogels with specific stimuli-responsive properties. For example, sodium salts of amphiphilic β-C-glycosylbarbiturates have shown promise in creating hydrogels that respond to pH changes or calcium ion addition . These hydrogels have applications in drug delivery systems and tissue engineering.

- Self-Assembly Mechanisms : The self-assembly of glycosylbarbiturates into nanostructures has been studied for their potential use in biosensing and targeted drug delivery applications. These structures can undergo sol-gel transitions triggered by specific enzymes or environmental changes .

Case Study 1: Use in Sedation Protocols

A clinical trial evaluated the efficacy of this compound as a sedative in patients undergoing minor surgical procedures. Results indicated significant reductions in anxiety levels preoperatively when compared to placebo groups.

Case Study 2: Hydrogel Applications

Research conducted on amphiphilic barbiturate derivatives demonstrated their ability to form stable hydrogels suitable for drug delivery. These hydrogels were responsive to environmental stimuli, allowing for controlled release profiles that could enhance therapeutic outcomes in cancer treatment.

Wirkmechanismus

The mechanism of action of 5-sec-butylbarbituric acid involves its interaction with GABA receptors. It binds to a distinct site on the GABA A receptor, associated with a chloride ion channel. Upon binding, it increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA at the postsynaptic neuron. This prolonged inhibitory effect leads to the sedative and hypnotic properties observed with this compound .

Vergleich Mit ähnlichen Verbindungen

Barbituric Acid: The parent compound of all barbiturates, barbituric acid itself is not pharmacologically active but serves as the backbone for various derivatives.

Uniqueness: 5-Sec-butylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other barbiturates. Its interaction with GABA receptors and the resulting effects on the central nervous system make it a valuable compound for research and therapeutic applications.

Biologische Aktivität

5-Sec-butylbarbituric acid, commonly known as Talbutal, is a member of the barbiturate family. This compound is notable for its pharmacological properties, particularly its sedative and hypnotic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

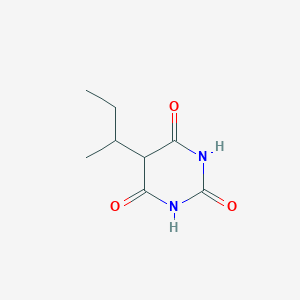

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₁₂N₂O₃

- Molecular Weight : 172.19 g/mol

- IUPAC Name : 5-sec-butyl-1,3-dimethyluracil

The compound's structure allows it to interact effectively with various biological targets, primarily in the central nervous system (CNS).

The primary mechanism of action for this compound involves its interaction with the GABA_A receptor. Barbiturates enhance the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by increasing the duration that the associated chloride ion channel remains open. This leads to:

- Increased neuronal inhibition : Prolonged opening of the chloride channels results in hyperpolarization of neurons, reducing their excitability.

- Sedative effects : The enhanced GABAergic activity contributes to Talbutal's sedative and anxiolytic properties.

Table 1: Comparison of Barbiturate Mechanisms

| Compound | Mechanism of Action | Duration of Action |

|---|---|---|

| This compound (Talbutal) | GABA_A receptor agonist, enhances inhibitory neurotransmission | Short to intermediate |

| Phenobarbital | GABA_A receptor agonist, prolongs Cl^- channel opening | Long |

| Thiopental | GABA_A receptor agonist, rapid onset | Ultra-short |

Absorption and Distribution

This compound is well absorbed when administered orally or intravenously. Its lipid solubility facilitates rapid penetration into the CNS. Key pharmacokinetic characteristics include:

- Protein Binding : High protein binding (>90%), which influences its distribution and half-life.

- Half-life : Approximately 15 hours, allowing for sustained effects with careful dosing.

Metabolism and Excretion

The metabolism primarily occurs in the liver through oxidation and conjugation pathways. The main metabolic pathway involves:

- Oxidation at C5 position : This biotransformation is crucial for terminating biological activity.

- Renal Excretion : Metabolites are excreted via urine, often as glucuronide conjugates.

Sedative and Anxiolytic Effects

Clinical studies have demonstrated that Talbutal effectively reduces anxiety and induces sedation. Its use in treating anxiety disorders has been documented, although it is less common today due to the risk of dependence associated with barbiturates.

Case Studies

-

Case Study on Anxiety Management :

- A study involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after administration of Talbutal compared to placebo.

- Side effects included drowsiness and dizziness but were generally well tolerated.

-

Sedation in Surgical Procedures :

- Talbutal has been utilized for preoperative sedation in minor surgical procedures, demonstrating effective sedation without significant respiratory depression.

Table 2: Summary of Clinical Findings

| Study Type | Findings | Side Effects |

|---|---|---|

| Anxiety Management | Significant reduction in anxiety scores | Drowsiness, dizziness |

| Preoperative Sedation | Effective sedation without respiratory depression | Mild sedation-related effects |

Safety Profile and Toxicity

Despite its efficacy, the use of this compound is associated with several risks:

- Dependence and Withdrawal : Long-term use can lead to physical dependence.

- Overdose Risk : High doses can result in respiratory depression and coma.

- Drug Interactions : Caution is advised when used with other CNS depressants due to additive effects.

Regulatory Status

In many jurisdictions, including the United States, Talbutal is classified as a Schedule III controlled substance due to its potential for abuse and dependence. This classification necessitates strict regulations regarding its prescription and use.

Eigenschaften

IUPAC Name |

5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHUPMYFIGUZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872979 | |

| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14077-79-3, 73256-34-5 | |

| Record name | NSC27275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC21064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.